- Use of Nucleoside Phosphorylases for the Preparation of Purine and Pyrimidine 2'-Deoxynucleosides, Advanced Synthesis & Catalysis, 2018, 360(2), 305-312

Cas no 958-09-8 (Deoxyadenosine)

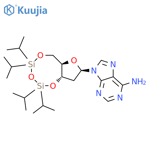

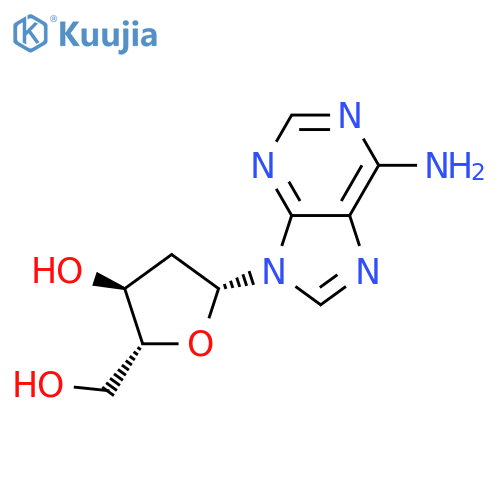

Deoxyadenosine is een desoxyribonucleoside dat bestaat uit adenine en deoxyribose. Het speelt een cruciale rol in DNA-synthese en -reparatie als bouwsteen van nucleotiden. Dit molecule wordt veel gebruikt in moleculair biologisch onderzoek, vooral bij PCR, DNA-sequencing en genoomstudies. De chemische stabiliteit en hoge zuiverheid maken het ideaal voor gevoelige toepassingen. Bovendien dient het als belangrijk tussenproduct in de synthese van antivirale en antitumormiddelen. Het precise mechanisme in enzymatische reacties onderstreept zijn waarde in biochemische studies.

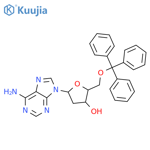

Deoxyadenosine structure

Productnaam:Deoxyadenosine

Deoxyadenosine Chemische en fysische eigenschappen

Naam en identificatie

-

- 2'-deoxyadenosine

- Deoxyadenosine

- 2`-Deoxyadenosine

- 2'-Deoxyadenosine Anhydrous

- 2'-DEOXY-D-ADENOSINE

- adeninedeoxyribose

- Adenosine,2'-deoxy

- Adenyldeoxyriboside

- DEOXYADENOSINE-2'

- DESOXYADENOSINE

- Adenine deoxyribonucleoside

- Adenine deoxyribose

- (2R,3S,5R)-5-(6-amino-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol

- Adenine deoxy nucleoside

- 2-Deoxyadenosine

- 2'-Deoxyformycin A

- ADENOSINE, 2'-DEOXY-

- (2R,3S,5R)-5-(6-amino-9H-purin-9-yl)-2-(hydroxymethyl)oxolan-3-ol

- Adenine deoxyriboside

- beta-D-ery

- 2′-Deoxyadenosine (ACI)

- 167: PN: US20040053876 SEQID: 167 unclaimed DNA

- 78: PN: WO2022263569 PAGE: 208 claimed sequence

- 9-(2-Deoxy-β-D-erythro-pentofuranosyl)adenine

- D

- 9: PN: WO2022247943 SEQID: 61 claimed sequence

- 9H-Purin-6-amine, 9-(2-deoxy-β-D-erythro-pentofuranosyl)-

- 9H-Purin-6-amine, 9-(2-deoxy-β-D-ribofuranosyl)-

- dA

- NQZ-035

- NSC 141848

- NSC 143510

- NSC 83258

- β-D-erythro-Pentofuranoside, adenine-9 2-deoxy-

- β-D-Ribofuranose, 1-(6-amino-9H-purin-9-yl)-1,2-dideoxy-

- 2'Deoxyadenosine

- SR-01000397552

- PD093862

- 1-(2'-Deoxy-beta-threopentofuranosyl)adenine

- .beta.-D-erythro-Pentofuranoside, adenine-9 2-deoxy-

- FT-0612141

- NCGC00095662-01

- .beta.-D-Ribofuranose,2-dideoxy-

- EN300-296236

- .alpha.-Deoxyadenosine

- 2'-Deoxy-.alpha.-adenosine

- NSC-100793

- 9-(2-Deoxy-alpha-D-erythro-pentofuranosyl)-9H-purin-6-amine

- NSC100793

- SY102597

- Oprea1_126267

- VS-01692

- NSC-91774

- 5-(6-AMINO-PURIN-9-YL)-2-HYDROXYMETHYL-TETRAHYDRO-FURAN-3-OL

- Adenine, 9-(2-deoxy-.alpha.-D-erythro-pentofuranosyl)-

- SCHEMBL12222478

- NCGC00095662-02

- 2 inverted exclamation mark -Deoxyadenosine

- NSC143510

- 9-(2-deoxypentofuranosyl)-9H-purin-6-amine

- 7005-15-4

- FT-0665767

- AKOS005444927

- NSC141848

- NSC83258

- 2''-deoxyadenosine (dAdo)

- NSC91774

- .alpha.-D-erythro-Pentofuranoside, adenine-9 2-deoxy-

- NSC-143510

- SCHEMBL23982174

- 9H-Purin-6-amine, 9-(2-deoxy-.beta.-D-erythro-pentofuranosyl)-

- 5-(6-Amino-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol

- CHEMBL416340

- SR-01000397552-1

- SR-01000397552-2

- dAdo

- 2''-Deoxyadenosine

- 5-(6-amino-9H-purin-9-yl)-2-(hydroxymethyl)oxolan-3-ol

- .beta.-D-Ribofuranose, 1-(6-amino-9H-purin-9-yl)-1,2-dideoxy-

- 9H-Purin-6-amine, 9-(2-deoxy-.beta.-D-ribofuranosyl)-

- TriptotriterpenicacidA

- FT-0771766

- 9-(2-Deoxy-alpha-L-erythro-pentofuranosyl)-9H-purin-6-amine

- BDBM50025883

- NSC-83258

- (2R,3S,5R)-5-(6-amino-9H-purin-9-yl)-2-(hydroxymethyl)-tetrahydrofuran-3-ol

- DTXSID20862485

- NCI60_042030

- OLXZPDWKRNYJJZ-UHFFFAOYSA-N

- 9-(2-Deoxy-.beta.-D-erythro-pentofuranosyl)adenine

- FT-0633190

- 2''deoxyadenosine

- NCIOpen2_005678

- 9H-Purin-6-amine, 9-(2-deoxy-.alpha.-D-erythro-pentofuranosyl)-

- NCI60_000920

- 9-(2-deoxy-beta-D-ribofuranosyl)-9H-purin-6-amine

- MLS000515799

- 2'-Deoxyadenosine monohydrate

- 9-(2-Deoxy-beta-D-erythro-pentofuranosyl)adenine

- MLS002695902

- MLSMR

- SMR000112273

-

- MDL: MFCD00005754

- Inchi: 1S/C10H13N5O3/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(17)6(2-16)18-7/h3-7,16-17H,1-2H2,(H2,11,12,13)/t5-,6+,7+/m0/s1

- InChI-sleutel: OLXZPDWKRNYJJZ-RRKCRQDMSA-N

- LACHT: NC1N=CN=C2N([C@H]3C[C@H](O)[C@@H](CO)O3)C=NC=12

Berekende eigenschappen

- Exacte massa: 251.10200

- Monoisotopische massa: 251.101839

- Aantal isotopen atomen: 0

- Aantal waterstofbonddonors: 3

- Aantal waterstofbondacceptatoren: 7

- Zware atoomtelling: 18

- Aantal draaibare bindingen: 2

- Complexiteit: 307

- Aantal covalent gebonden eenheden: 1

- Gedefinieerd atoomstereocentrumaantal: 3

- Ongedefinieerd atoomstereocentrumaantal: 0

- Gedefinieerd stereocenter aantal obligaties: 0

- Ongedefinieerd stereocenter aantal bindingen: 0

- Topologisch pooloppervlak: 119

- XLogP3: -0.5

Experimentele eigenschappen

- Kleur/vorm: White crystalline powder

- Dichtheid: 1.2938 (rough estimate)

- Smeltpunt: 188.0 to 192.0 deg-C

- Kookpunt: 394.4°C (rough estimate)

- Vlampunt: 627.2 °C at 760 mmHg

- Brekindex: 1.7610 (estimate)

- Waterverdelingscoëfficiënt: Soluble in water and caustic soda.

- PSA: 119.31000

- LogboekP: -0.36960

- Specifieke rotatie: -25° (c=0.5 in water)

Deoxyadenosine Beveiligingsinformatie

- Signaalwoord:Warning

- Gevaarverklaring: H301

- Waarschuwingsverklaring: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501

- Vervoersnummer gevaarlijk materiaal:2811

- WGK Duitsland:3

- Veiligheidsinstructies: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation

- FLUKA MERK F CODES:10-23

- RTECS:AU7358600

- TSCA:Yes

- Gevaarklasse:6.1

- Opslagvoorwaarde:4°C, protect from light

- PackingGroup:Ⅲ

Deoxyadenosine Douanegegevens

- HS-CODE:2934999090

- Douanegegevens:

China Customs Code:

2934999090Overview:

2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

Declaration elements:

Product Name, component content, use to

Summary:

2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

Deoxyadenosine Prijsmeer >>

| Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM237795-10g |

(2R,3S,5R)-5-(6-Amino-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol |

958-09-8 | 97% | 10g |

$*** | 2023-03-29 | |

| Enamine | EN300-108104-0.05g |

(2R,3S,5R)-5-(6-amino-9H-purin-9-yl)-2-(hydroxymethyl)oxolan-3-ol |

958-09-8 | 95% | 0.05g |

$19.0 | 2023-10-28 | |

| TRC | D239583-10000mg |

2’-Deoxyadenosine |

958-09-8 | 10g |

$80.00 | 2023-05-18 | ||

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci7526-500mg |

2-Deoxyadenosine |

958-09-8 | 98% | 500mg |

¥869.00 | 2023-09-09 | |

| Enamine | EN300-108104-50.0g |

(2R,3S,5R)-5-(6-amino-9H-purin-9-yl)-2-(hydroxymethyl)oxolan-3-ol |

958-09-8 | 95% | 50g |

$213.0 | 2023-04-20 | |

| eNovation Chemicals LLC | D624959-200g |

2'-Deoxyadenosine |

958-09-8 | 97% | 200g |

$600 | 2024-06-05 | |

| Fluorochem | 092055-25g |

2R,3S,5R)-5-(6-Amino-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol |

958-09-8 | 95% | 25g |

£64.00 | 2022-03-01 | |

| TRC | D239583-5g |

2’-Deoxyadenosine |

958-09-8 | 5g |

$ 57.00 | 2023-09-08 | ||

| Fluorochem | 092055-5g |

2R,3S,5R)-5-(6-Amino-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol |

958-09-8 | 95% | 5g |

£14.00 | 2022-03-01 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R20570-5g |

2-Deoxyadenosine |

958-09-8 | 97% | 5g |

¥69.0 | 2023-07-10 |

Deoxyadenosine Productiemethode

Synthetic Routes 1

Reactievoorwaarden

1.1 Reagents: Monopotassium phosphate Catalysts: Purine nucleoside phosphorylase , Thymidine phosphorylase Solvents: Water ; 5 min, 20 °C; 20 h, 20 °C

Referentie

Synthetic Routes 2

Reactievoorwaarden

1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran

Referentie

- Preparation of deoxynucleosides via homolytic deoxygenation reactions, World Intellectual Property Organization, , ,

Synthetic Routes 3

Reactievoorwaarden

1.1 Reagents: Pentaerythritol Solvents: Water ; 23 h, pH 7

Referentie

- Selective prebiotic formation of RNA pyrimidine and DNA purine nucleosides, Nature (London, 2020, 582(7810), 60-66

Synthetic Routes 4

Synthetic Routes 5

Synthetic Routes 6

Reactievoorwaarden

1.1 Reagents: Ammonia Solvents: Methanol ; 2 h, 5 °C; 15 h, rt

Referentie

- Synthesis for 2'-deoxy-β-adenosine, China, , ,

Synthetic Routes 7

Synthetic Routes 8

Synthetic Routes 9

Reactievoorwaarden

1.1 Reagents: Trifluoroacetic acid Solvents: Chloroform

Referentie

- A facile method for deprotection of trityl ethers using column chromatography, Tetrahedron Letters, 2001, 42(44), 7755-7757

Synthetic Routes 10

Reactievoorwaarden

1.1 Catalysts: Purine nucleoside phosphorylase , Calcium chloride Solvents: Water

Referentie

- Process for selectively producing 1-phosphorylated sugar derivative anomer and process for producing nucleoside, World Intellectual Property Organization, , ,

Synthetic Routes 11

Synthetic Routes 12

Reactievoorwaarden

1.1 Reagents: Water Solvents: Methanol ; 18 h, 6 °C

Referentie

- Pd(0)/Cu(I)-Mediated Direct Arylation of 2'-Deoxyadenosines: Mechanistic Role of Cu(I) and Reactivity Comparisons with Related Purine Nucleosides, Journal of Organic Chemistry, 2009, 74(16), 5810-5821

Deoxyadenosine Raw materials

- 2'-Deoxyuridine

- 5’-Iodo-5’-deoxy Adenosine

- 2'-deoxy-adenosine;hydrate

- α-D-erythro-Pentofuranose, 2-deoxy-, 1-(dihydrogen phosphate), diammonium salt (9CI)

- Adenosine, 2′-deoxy-, 3′,5′-bis(4-chlorobenzoate)

- Thymidine

- Adenine

- Adenosine,2'-deoxy-5-O-(triphenylmethyl)-

- Adenosine, 2'-deoxy-3',5'-O-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]-

- Adenosine, 2'-deoxy-7,8-dihydro-8-thioxo-

Deoxyadenosine Preparation Products

Deoxyadenosine Leveranciers

Amadis Chemical Company Limited

Goudlid

(CAS:958-09-8)Deoxyadenosine

Ordernummer:A845471

Voorraadstatus:in Stock/in Stock

Hoeveelheid:50g/100g

Zuiverheid:99%/99%

Prijsinformatie laatst bijgewerkt:Friday, 30 August 2024 07:06

Prijs ($):163.0/293.0

Deoxyadenosine Gerelateerde literatuur

-

Micha? Matuszewski,Agnieszka Kiliszek,Wojciech Rypniewski,Zbigniew J. Lesnikowski,Agnieszka B. Olejniczak New J. Chem. 2015 39 1202

-

Junlin He,Di Zhang,Qi Wang,Xia Wei,Maosheng Cheng,Keliang Liu Org. Biomol. Chem. 2011 9 5728

-

Tatsuya Aso,Koichiro Saito,Azusa Suzuki,Yoshio Saito Org. Biomol. Chem. 2015 13 10540

-

Junlin He,Di Zhang,Qi Wang,Xia Wei,Maosheng Cheng,Keliang Liu Org. Biomol. Chem. 2011 9 5728

-

Shogo Siraiwa,Azusa Suzuki,Ryuzi Katoh,Yoshio Saito Org. Biomol. Chem. 2016 14 3934

Aanbevolen leveranciers

Suzhou Senfeida Chemical Co., Ltd

(CAS:958-09-8)2'-Deoxyadenosine

Zuiverheid:99.9%

Hoeveelheid:200kg

Prijs ($):Onderzoek

Xiamen PinR Bio-tech Co., Ltd.

(CAS:958-09-8)2'-deoxyadenosine

Zuiverheid:97%

Hoeveelheid:1kg

Prijs ($):Onderzoek